(D-Phe7)-bradykinin acetate is a synthetic analog of bradykinin, a nonapeptide that plays a significant role in various physiological and pathological processes, particularly in inflammation and pain modulation. Bradykinin is known for its potent effects on vasodilation, increased vascular permeability, and smooth muscle contraction. The (D-Phe7)-bradykinin acetate variant is specifically designed to enhance the therapeutic potential of bradykinin by modifying its receptor interactions.
Bradykinin itself is derived from the proteolytic cleavage of kininogens by kallikreins, which are enzymes activated during tissue injury or inflammation. The specific variant, (D-Phe7)-bradykinin acetate, has been synthesized to study its pharmacological properties and potential therapeutic applications.
(D-Phe7)-bradykinin acetate falls under the category of bradykinin antagonists. It is classified as a peptide hormone analog, specifically designed to interact with bradykinin receptors, particularly the B2 receptor subtype.
The synthesis of (D-Phe7)-bradykinin acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The incorporation of D-phenylalanine at position 7 is crucial for enhancing receptor binding and antagonistic properties.
(D-Phe7)-bradykinin acetate has a structure similar to bradykinin but includes a D-phenylalanine residue at the seventh position instead of the natural L-phenylalanine. This modification alters its conformation and enhances its binding affinity to bradykinin receptors.
(D-Phe7)-bradykinin acetate undergoes various biochemical reactions typical of peptide hormones, including receptor binding and subsequent signal transduction pathways.
The mechanism of action for (D-Phe7)-bradykinin acetate primarily involves its antagonistic effects on bradykinin receptors. By binding to the B2 receptor, it inhibits the typical actions mediated by bradykinin, such as vasodilation and pain sensation.
Research indicates that (D-Phe7)-bradykinin acetate can effectively block bradykinin-induced smooth muscle contraction in various models, demonstrating its potential as an anti-inflammatory agent .
Relevant analyses often include mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity.
(D-Phe7)-bradykinin acetate has several notable applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 189345-04-8
CAS No.: 18777-73-6
CAS No.: 1152-76-7